molecular formula C5H5ClN2O3S B11799543 4-Amino-5-chloropyridine-3-sulfonic acid

4-Amino-5-chloropyridine-3-sulfonic acid

Cat. No.: B11799543
M. Wt: 208.62 g/mol
InChI Key: AIRNCUCFPCWBIX-UHFFFAOYSA-N
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Preparation Methods

4-Amino-5-chloropyridine-3-sulfonic acid can be synthesized through several methods. One common method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . This process typically involves the following steps:

Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids .

Chemical Reactions Analysis

4-Amino-5-chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfur dioxide, and water for diazotation and substitution reactions . Major products formed from these reactions include pyridine-3-sulfonyl chlorides and their derivatives .

Properties

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.62 g/mol

IUPAC Name

4-amino-5-chloropyridine-3-sulfonic acid

InChI

InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11)

InChI Key

AIRNCUCFPCWBIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)O

Origin of Product

United States

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